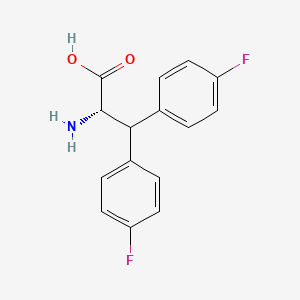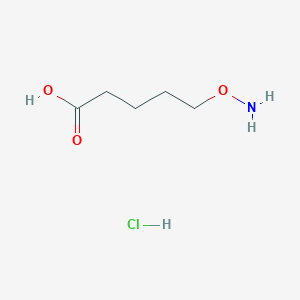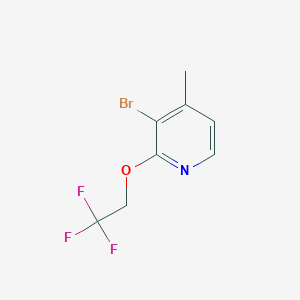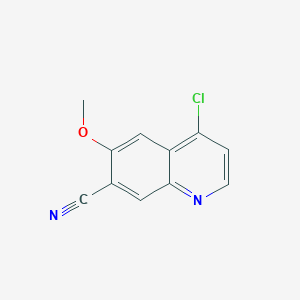
4-Chloro-6-methoxyquinoline-7-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-6-methoxyquinoline-7-carbonitrile is a chemical compound with the molecular formula C11H7ClN2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxyquinoline-7-carbonitrile typically involves multiple steps. One common method starts with the preparation of 4-cyano-3-methoxyaniline. This intermediate is then subjected to a series of reactions, including cyclization and chlorination, to yield the final product .
-
Step 1: Synthesis of 4-cyano-3-methoxyaniline
- React 4-cyano-3-hydroxyaniline with dimethyl carbonate in the presence of potassium carbonate and tetrabutylammonium bromide at 110°C.
- Isolate the product by filtration and recrystallization.
-
Step 2: Cyclization
- React the intermediate with polyphosphoric acid at 90°C to form 6-cyano-7-methoxy-4-quinolinone.
- Isolate the product by filtration and drying.
-
Step 3: Chlorination
- React 6-cyano-7-methoxy-4-quinolinone with thionyl chloride at reflux temperature.
- Isolate the product by filtration and drying.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency .
化学反応の分析
Types of Reactions
4-Chloro-6-methoxyquinoline-7-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of various substituted quinolines.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of amines.
Hydrolysis: Formation of carboxylic acids or amides.
科学的研究の応用
4-Chloro-6-methoxyquinoline-7-carbonitrile has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, including kinase inhibitors.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Used in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of 4-Chloro-6-methoxyquinoline-7-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. For example, it can inhibit tyrosine kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cancer cell growth and proliferation .
類似化合物との比較
Similar Compounds
- 4-Chloro-7-methoxyquinoline-6-carboxamide
- 4-Chloro-7-methoxyquinoline-6-carboxylate
- 4-Chloro-7-(3-chloropropoxy)-6-methoxyquinoline-3-carbonitrile
Uniqueness
4-Chloro-6-methoxyquinoline-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrile group allows for further functionalization, making it a versatile intermediate in organic synthesis .
特性
分子式 |
C11H7ClN2O |
|---|---|
分子量 |
218.64 g/mol |
IUPAC名 |
4-chloro-6-methoxyquinoline-7-carbonitrile |
InChI |
InChI=1S/C11H7ClN2O/c1-15-11-5-8-9(12)2-3-14-10(8)4-7(11)6-13/h2-5H,1H3 |
InChIキー |
XJBOCWDQVNIFRU-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=CN=C2C=C1C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2-dimethoxy-[1,3]benzodioxolo[5,6-c]phenanthridine;hydrochloride](/img/structure/B13907976.png)
![3-[3-(methylamino)propyl]-1H-benzimidazol-2-one](/img/structure/B13907984.png)

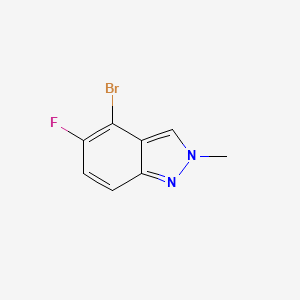



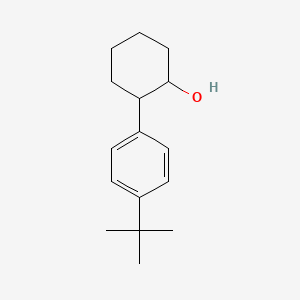
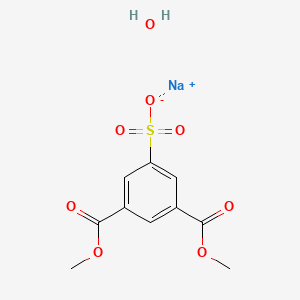
![1-isopropyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B13908023.png)
